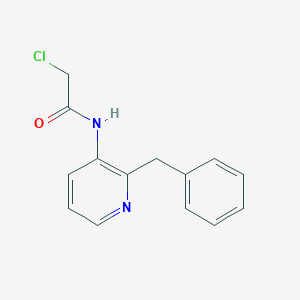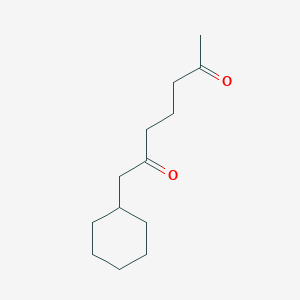
1-Cyclohexylheptane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexylheptane-2,6-dione is an organic compound with the molecular formula C13H22O2. It is a diketone, meaning it contains two ketone groups. This compound is notable for its cyclohexyl group attached to a heptane chain, which influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexylheptane-2,6-dione can be synthesized through various organic reactions. One common method involves the reaction of cyclohexylmagnesium bromide with heptane-2,6-dione under controlled conditions. This Grignard reaction forms the desired diketone product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, utilizing cyclohexyl bromide and heptane-2,6-dione as starting materials. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexylheptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the diketone groups under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclohexylheptane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclohexylheptane-2,6-dione involves its interaction with various molecular targets. The diketone groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Cyclohexane-1,3-dione: Another diketone with similar reactivity but different structural properties.
Heptane-2,6-dione: Lacks the cyclohexyl group, resulting in different chemical behavior.
Cyclohexylacetone: Contains a single ketone group and a cyclohexyl group, leading to different reactivity
Uniqueness: 1-Cyclohexylheptane-2,6-dione is unique due to its combination of a cyclohexyl group and two ketone groups on a heptane chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
60439-23-8 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-cyclohexylheptane-2,6-dione |
InChI |
InChI=1S/C13H22O2/c1-11(14)6-5-9-13(15)10-12-7-3-2-4-8-12/h12H,2-10H2,1H3 |
Clé InChI |
WOAQYTKOJSPSRR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCC(=O)CC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


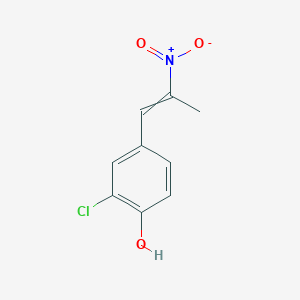
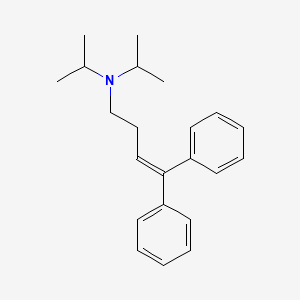
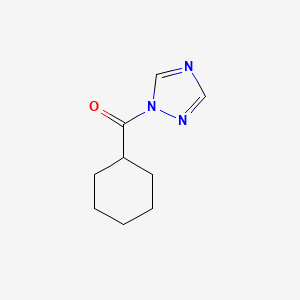
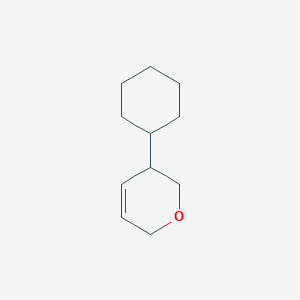
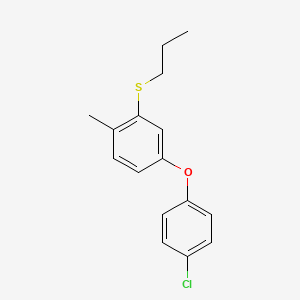
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
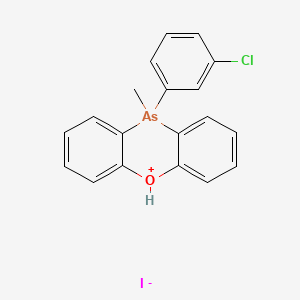


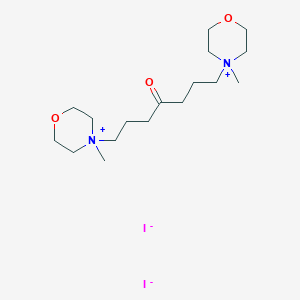
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
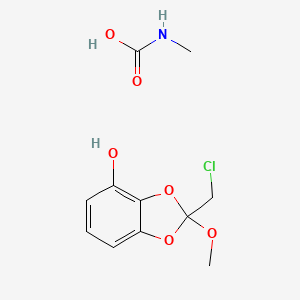
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
